Bismuth sulfide (Bi2S3)

Photovoltaics Band gap engineering Near-infrared optoelectronics

Bismuth sulfide (Bi₂S₃, CAS 1345-07-9) is a binary V–VI group metal chalcogenide semiconductor that crystallizes in an orthorhombic Pnma structure. It possesses a direct optical band gap of ~1.58 eV positioning it optimally in the near-infrared region for solar energy conversion, in contrast to its selenium and tellurium analogs, and exhibits intrinsically low thermal conductivity.

Molecular Formula Bi2S3
Molecular Weight 514.2 g/mol
CAS No. 1345-07-9
Cat. No. B074347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth sulfide (Bi2S3)
CAS1345-07-9
Synonymsismuth sulfide
bismuth sulfide (Bi2S3)
Molecular FormulaBi2S3
Molecular Weight514.2 g/mol
Structural Identifiers
SMILESS=[Bi]S[Bi]=S
InChIInChI=1S/2Bi.3S
InChIKeyZABYETDLLXARHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Bismuth Sulfide (Bi₂S₃) Procurement Decisions Require Evidence: A Comparative Baseline


Bismuth sulfide (Bi₂S₃, CAS 1345-07-9) is a binary V–VI group metal chalcogenide semiconductor that crystallizes in an orthorhombic Pnma structure [1]. It possesses a direct optical band gap of ~1.58 eV positioning it optimally in the near-infrared region for solar energy conversion, in contrast to its selenium and tellurium analogs, and exhibits intrinsically low thermal conductivity [1]. Bi₂S₃ is recognized as a low-toxicity, earth-abundant alternative to widely used cadmium, lead, and tellurium-based chalcogenides, making it a subject of active investigation for thermoelectric, photovoltaic, photocatalytic, and electrochemical energy storage applications [2].

Why Generic Substitution of Bismuth Sulfide (Bi₂S₃) Is Not a Viable Procurement Strategy


Within the family of bismuth chalcogenides (Bi₂S₃, Bi₂Se₃, Bi₂Te₃) and binary metal sulfides (Sb₂S₃, CdS, PbS, MnS), fundamental differences in electronic band structure, defect chemistry, thermal transport, and optical absorption cutoffs preclude straightforward material interchange. For instance, Bi₂S₃ exhibits a 1.58 eV direct band gap versus 0.53 eV for Bi₂Se₃ and 0.35 eV for Bi₂Te₃, drastically altering the spectral window for photovoltaic or photocatalytic response [1]. Compared to Sb₂S₃, Bi₂S₃ presents only shallow defects near the conduction band minimum, whereas Sb₂S₃ harbors deep mid-gap states that impair electrical conductivity and device efficiency [2]. These intrinsic, quantifiable divergences mean that selecting Bi₂S₃ over a close structural or compositional analog must be justified by application-specific, comparator-anchored performance data.

Bismuth Sulfide (Bi₂S₃) Evidence Guide: Quantified Differentiation Against Closest Analogs


Optoelectronic Band Gap Positioning: Bi₂S₃ vs. Bi₂Se₃ and Bi₂Te₃

Bi₂S₃ places its direct optical band gap squarely in the near-infrared (NIR) region at 1.58 eV, making it suitable for single-junction photovoltaic absorbers and visible-NIR photodetectors. In the same first-principles study, Bi₂Se₃ and Bi₂Te₃ exhibit calculated band gaps of 0.53 eV and 0.35 eV, respectively, relegating them to the far-infrared regime and fundamentally restricting their utility in visible-light-driven devices [1].

Photovoltaics Band gap engineering Near-infrared optoelectronics

Defect Landscape Advantage Over Antimony Sulfide (Sb₂S₃) for Solar Cells

Using energy-resolved electrochemical impedance spectroscopy (ER-EIS), Bi₂S₃ was shown to host only shallow defect states near the conduction band minimum (CBM). In contrast, Sb₂S₃—widely studied as a photovoltaic absorber—exhibits deep mid-gap defect states that act as recombination centers, limiting electrical conductivity and reducing power conversion efficiency below theoretical limits [1]. The dominant sulfur vacancy defect identified in both materials manifests as shallow in Bi₂S₃ but deep in Sb₂S₃.

Defect engineering Solar cells Impedance spectroscopy

Thermal Conductivity Advantage Over Commercial Bi₂Te₃ for Thermoelectrics

Bi₂S₃ possesses an intrinsically lower thermal conductivity range of 0.4–0.85 W m⁻¹ K⁻¹ compared to the benchmark thermoelectric material Bi₂Te₃, which exhibits thermal conductivity in the range of 0.8–1.4 W m⁻¹ K⁻¹ [1]. This lower thermal conductivity, combined with a higher Seebeck coefficient, positions Bi₂S₃ as a tellurium-free, earth-abundant alternative for thermoelectric waste-heat recovery, although its electrical conductivity remains a limitation that requires doping optimization.

Thermoelectrics Thermal management Tellurium-free materials

Specific Capacitance Advantage Over Manganese Sulfide (MnS) for Supercapacitor Electrodes

In a direct comparative study of metal sulfide electrodes for aqueous supercapacitors, pristine Bi₂S₃ nanosheets delivered a specific capacitance of 45 F g⁻¹ at 1 A g⁻¹, more than double the 22 F g⁻¹ recorded for pristine MnS under identical measurement conditions [1]. Furthermore, Bi₂S₃ retained 73% of its initial capacitance after 5000 charge–discharge cycles, compared to only 40% retention for MnS, indicating superior electrochemical cycling stability.

Supercapacitors Energy storage Electrode materials

Visible-Light Absorption Edge Advantage Over Cadmium Sulfide (CdS) for Photocatalysis

When integrated into TiO₂ heterojunctions, Bi₂S₃ extends the visible-light absorption edge to approximately 800 nm, whereas CdS-based junctions absorb only up to ~600 nm [1]. This 200 nm redshift into the near-infrared enables Bi₂S₃/TiO₂ systems to harvest a significantly broader portion of the solar spectrum, a critical advantage for solar-driven photocatalytic pollutant degradation and water splitting.

Photocatalysis Visible-light harvesting Heterojunction design

Synthesis Throughput: Microwave-Assisted vs. Conventional Refluxing

Microwave irradiation reduces the reaction time for large-scale Bi₂S₃ nanorod synthesis by at least 80% compared to the conventional refluxing method, while still yielding highly crystalline, well-defined nanorods [1]. This process intensification is achieved without sacrificing product crystallinity or morphology control, as confirmed by XRD, SEM, and TEM characterization.

Scalable synthesis Microwave chemistry Process intensification

Procurement-Relevant Application Scenarios Where Bi₂S₃ Differentiation Is Quantitatively Justified


Near-Infrared-Active Photovoltaic Absorber Layer Development

When developing thin-film or quantum-dot-sensitized solar cells targeting the visible-to-NIR region, Bi₂S₃'s direct band gap of 1.58 eV provides an ideal spectral match [1]. Procurement of Bi₂S₃ over Bi₂Se₃ (0.53 eV) or Bi₂Te₃ (0.35 eV) is quantitatively justified because the latter two compounds absorb predominantly in the far-infrared, resulting in poor overlap with the AM 1.5 solar spectrum and fundamentally lower theoretical short-circuit current density. Furthermore, the absence of deep defect states in Bi₂S₃, in contrast to Sb₂S₃, supports higher open-circuit voltage and fill factor in completed devices [2].

Tellurium-Free, Low-Cost Thermoelectric Generator Manufacturing

For thermoelectric waste-heat recovery modules operating in the 300–800 K range, Bi₂S₃ offers an intrinsic thermal conductivity advantage (0.4–0.85 W m⁻¹ K⁻¹) over the industry-standard Bi₂Te₃ (0.8–1.4 W m⁻¹ K⁻¹), directly benefiting the thermoelectric figure of merit ZT [3]. When tellurium scarcity, high cost, and toxicity drive the procurement specification toward Te-free alternatives, Bi₂S₃'s lower κ, combined with earth-abundant constituent elements, provides a defensible selection rationale provided that electrical conductivity is enhanced through optimized doping (e.g., CuCl₂ doping achieving ZT ~0.8 at 760 K).

Aqueous Supercapacitor Electrode Material Selection

In the design of aqueous-electrolyte supercapacitors, pristine Bi₂S₃ delivers a baseline specific capacitance of 45 F g⁻¹ and 73% cycling retention over 5000 cycles, more than doubling the 22 F g⁻¹ and 40% retention of MnS under identical conditions [4]. Procurement of Bi₂S₃ over MnS is quantitatively justified for applications requiring higher energy density and longer operational lifetime from unmodified metal sulfide electrodes, reducing reliance on complex composite architectures.

Broad-Spectrum Visible-NIR Photocatalytic Reactor Design

For solar-driven photocatalytic degradation of organic pollutants or water-splitting hydrogen evolution, Bi₂S₃/TiO₂ heterojunctions extend the usable absorption range to ~800 nm, compared to only ~600 nm for CdS/TiO₂ [5]. This 200 nm extension into the NIR translates to approximately 33% broader solar spectrum coverage, directly increasing the theoretical photon budget available for catalytic reactions. Bi₂S₃ procurement over CdS is further reinforced by the elimination of toxic cadmium from the material lifecycle.

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